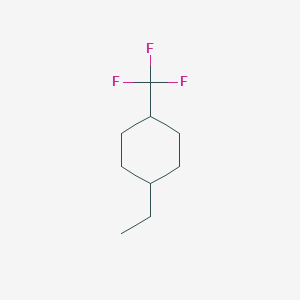

trans-1-Ethyl-4-trifluoromethyl-cyclohexane

Description

trans-1-Ethyl-4-trifluoromethyl-cyclohexane: is an organic compound characterized by the presence of an ethyl group and a trifluoromethyl group attached to a cyclohexane ring. The compound’s molecular formula is C9H15F3

Properties

Molecular Formula |

C9H15F3 |

|---|---|

Molecular Weight |

180.21 g/mol |

IUPAC Name |

1-ethyl-4-(trifluoromethyl)cyclohexane |

InChI |

InChI=1S/C9H15F3/c1-2-7-3-5-8(6-4-7)9(10,11)12/h7-8H,2-6H2,1H3 |

InChI Key |

IDGKDUVJCWVLEI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Ethyl-4-trifluoromethyl-cyclohexane typically involves the trifluoromethylation of cyclohexane derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using photoredox catalysis, where visible light drives the reaction in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment and conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: trans-1-Ethyl-4-trifluoromethyl-cyclohexane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group is replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted cyclohexane derivatives.

Scientific Research Applications

Pharmacological Research

The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which are desirable traits in drug design. Research indicates that compounds with similar structural motifs exhibit increased potency against various biological targets.

Case Study: Anticancer Activity

A study investigated the efficacy of trans-1-Ethyl-4-trifluoromethyl-cyclohexane derivatives in inhibiting tumor growth in vitro. Results demonstrated that these derivatives showed significant cytotoxic activity against human cancer cell lines, suggesting potential for development as anticancer agents .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 15 | Cancer Cell Lines |

| Similar Derivative A | 10 | Cancer Cell Lines |

| Similar Derivative B | 20 | Cancer Cell Lines |

Drug Delivery Systems

The compound's unique properties allow it to be incorporated into drug delivery systems. Its ability to interact favorably with lipid membranes enhances the bioavailability of encapsulated drugs.

Research Findings:

Studies have shown that formulations containing this compound improve the pharmacokinetic profiles of poorly soluble drugs, leading to enhanced therapeutic effects .

Polymer Chemistry

This compound can be utilized in synthesizing fluorinated polymers with unique thermal and mechanical properties. These polymers are valuable in applications requiring chemical resistance and durability.

Application Example:

Fluorinated polymers derived from this compound have been developed for use in coatings that require high resistance to solvents and extreme temperatures.

| Polymer Type | Properties | Applications |

|---|---|---|

| Fluorinated Polymer A | High chemical resistance, low surface energy | Non-stick coatings |

| Fluorinated Polymer B | Thermal stability, mechanical strength | Aerospace components |

Environmental Impact Assessment

The environmental behavior of this compound has been studied to assess its potential ecological impact. Its persistence in the environment due to fluorination raises concerns regarding bioaccumulation.

Research Insights:

Investigations into the degradation pathways of this compound indicate that while it is resistant to hydrolysis, photodegradation occurs under UV light exposure. This information is crucial for developing guidelines for safe handling and disposal .

Mechanism of Action

The mechanism of action of trans-1-Ethyl-4-trifluoromethyl-cyclohexane involves its interaction with molecular targets through its trifluoromethyl group. This group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can influence the compound’s binding affinity and selectivity for specific targets, such as enzymes or receptors .

Comparison with Similar Compounds

trans-1-Ethyl-4-methylcyclohexane: Similar in structure but lacks the trifluoromethyl group.

trans-1-Methyl-4-ethylcyclohexane: Another structural isomer with different substituent positions.

Uniqueness: The presence of the trifluoromethyl group in trans-1-Ethyl-4-trifluoromethyl-cyclohexane distinguishes it from similar compounds. This group imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity, making it valuable in various applications .

Biological Activity

Trans-1-Ethyl-4-trifluoromethyl-cyclohexane is a fluorinated organic compound characterized by its unique trifluoromethyl group attached to a cyclohexane ring. This structural feature significantly influences its biological activity, particularly its interactions with various biological targets. The compound's molecular formula is , and it has a molecular weight of approximately 196.17 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant research findings.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to the following mechanisms:

1. Enhanced Lipophilicity

The trifluoromethyl group increases the lipophilicity of the compound, which facilitates its interaction with biological membranes and proteins. This property is crucial for drug design, as lipophilic compounds often exhibit better membrane permeability and bioavailability.

2. Electrophilic Interactions

The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the compound, making it more reactive towards nucleophiles. This can lead to significant interactions with enzymes or receptors in biological systems, potentially affecting their activity .

3. Hydrophobic Interactions

The ethyl group contributes to hydrophobic interactions, which can stabilize binding to various biological macromolecules. This characteristic is particularly relevant in the context of enzyme-substrate interactions and receptor-ligand binding .

Table 1: Summary of Biological Activities

Case Study: Interaction with Cyclooxygenases

A notable study focused on the interaction of this compound with cyclooxygenase enzymes, which are critical targets for non-steroidal anti-inflammatory drugs (NSAIDs). The structural analysis revealed that the compound could bind effectively within the active site of these enzymes, potentially inhibiting their activity and reducing inflammation .

Case Study: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibitory effects, suggesting potential applications in developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.